贝塔米普仑

描述

Synthesis Analysis

The synthesis of beta-amino acids and related compounds, like Betamipron, often involves innovative approaches to achieve desired structures and functionalities. For instance, Porter et al. (2002) describe the synthesis of a pyrrolidine-based beta-amino acid, which was incorporated into hexa-beta-peptide, highlighting a method that could be relevant to Betamipron synthesis. This process emphasizes the role of specific amino acids in facilitating helix formation in aqueous solutions, a crucial aspect of beta-peptide synthesis (Porter et al., 2002).

Molecular Structure Analysis

Understanding the molecular structure of beta-compounds, including Betamipron, is essential for appreciating their chemical and physical properties. Studies on beta-peptides, for instance, reveal the significance of incorporating specific beta-amino acids for achieving stable helical structures, which could also influence Betamipron's structural analysis. The work by Porter et al. provides insights into the 12-helical structure confirmed by circular dichroism spectra and 2D NMR analysis, underlining the importance of molecular structure in understanding the compound's behavior in biological systems (Porter et al., 2002).

Chemical Reactions and Properties

科学研究应用

严重和顽固性细菌感染的治疗

贝塔米普仑与帕尼培南(一种碳青霉烯类抗生素)联用,用于治疗由革兰氏阳性菌和革兰氏阴性菌引起的严重和顽固性细菌感染 . 这种组合特别有效,因为 30% 的帕尼培南和大部分贝塔米普仑以未改变的形式经尿液排泄 .

终末期肾病患者的药代动力学

帕尼培南/贝塔米普仑的药代动力学已在接受血液透析治疗的终末期肾病 (ESRD) 患者中进行研究 . 该研究旨在为这些患者确定合适的剂量方案 .

肺炎球菌菌血症的治疗

一项回顾性队列研究比较了帕尼培南/贝塔米普仑与其他碳青霉烯类药物治疗新入院肺炎球菌菌血症成年患者危及生命的感染的疗效 . 研究发现,初始帕尼培南/贝塔米普仑治疗可能在治疗严重的肺炎链球菌感染方面比其他碳青霉烯类药物具有治疗优势 .

甲状腺激素信号激动剂

已发现贝塔米普仑可显著上调 thibz 表达,这提供了第一个体内证据,表明贝塔米普仑是一种甲状腺激素 (TH) 信号激动剂 .

危及生命的感染的治疗

自 1993 年上市以来,帕尼培南/贝塔米普仑已被广泛用于治疗危及生命的感染 . 据认为,它对肺炎链球菌感染非常有效,因为它对肺炎链球菌具有极佳的体外活性肺炎链球菌 .

预防帕尼培南可能的肾毒性

贝塔米普仑是一种阴离子转运蛋白抑制剂,有助于预防帕尼培南可能的肾毒性<a aria-label="1: " data-citationid="17d38504-0dee-806b-e279-53145569be62-32" h="ID=SERP,5015.1" href="https://www.jiac-j.com/article/S1341-321X%2805%2971021-7/pdf" target="_

作用机制

Target of Action

Betamipron, also known as N-benzoyl-β-alanine , is primarily used in combination with the antibiotic panipenem . The primary target of Betamipron is the renal tubule, where it inhibits the uptake of panipenem . This action reduces the nephrotoxicity of panipenem, making the combination safer for use .

Mode of Action

Betamipron acts as a competitive inhibitor, preventing the uptake of panipenem into the renal tubule . By doing so, it reduces the concentration of panipenem in the renal cortex, thereby mitigating the nephrotoxic effects of panipenem .

Biochemical Pathways

Its primary role is to inhibit the renal uptake of panipenem, a carbapenem antibiotic . Carbapenems work by inhibiting cell wall synthesis in bacteria, leading to cell death . By reducing the nephrotoxicity of panipenem, Betamipron allows for safer use of this potent antibiotic .

Pharmacokinetics

Betamipron, when administered intravenously in combination with panipenem, is primarily excreted in the urine . In patients with end-stage renal disease undergoing hemodialysis, the clearance of Betamipron was found to be 4.18 ± 0.643 L/h with hemodialysis and 0.615 ± 0.511 L/h without hemodialysis . These pharmacokinetic properties influence the dosage regimen of panipenem/betamipron, particularly in patients with impaired renal function .

Result of Action

The primary result of Betamipron’s action is the reduction of nephrotoxicity associated with panipenem . This allows for the safer use of panipenem, a potent antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The efficacy of Betamipron can be influenced by various environmental factors. For instance, the presence of renal impairment can significantly affect the pharmacokinetics of Betamipron, necessitating dosage adjustments . Furthermore, the effectiveness of Betamipron in reducing panipenem’s nephrotoxicity may be influenced by factors such as the patient’s hydration status and concurrent use of other nephrotoxic drugs.

安全和危害

属性

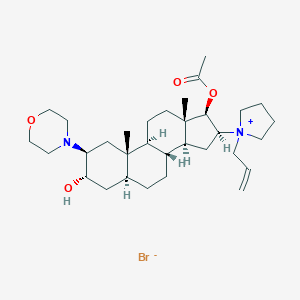

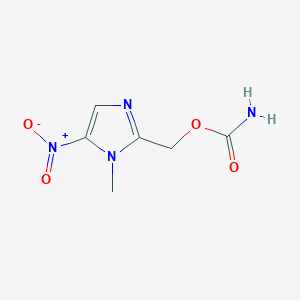

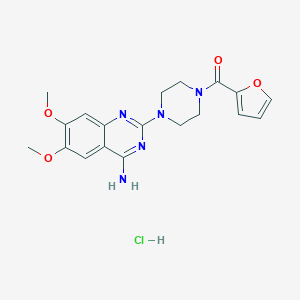

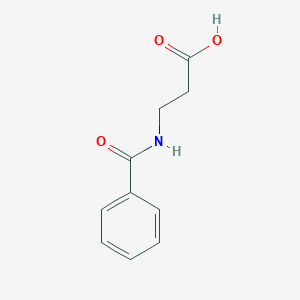

IUPAC Name |

3-benzamidopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9(13)6-7-11-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXYHOHYCJXYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045626 | |

| Record name | Betamipron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855574 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

3440-28-6 | |

| Record name | Betamipron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamipron [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003440286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamipron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3440-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Betamipron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMIPRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W0M245736 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 °C | |

| Record name | Betamipron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。